1-(tert-butyldimethylsilyl)-1H-indol-4-ol
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Overview
Description
1-(tert-Butyldimethylsilyl)-1H-indol-4-ol is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to the hydroxyl group of an indole ring. This compound is significant in organic synthesis due to its stability and utility in protecting hydroxyl groups during various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butyldimethylsilyl)-1H-indol-4-ol typically involves the protection of the hydroxyl group on the indole ring. The process generally includes the following steps:
Starting Material: The synthesis begins with 1H-indol-4-ol.
Silylation Reaction: The hydroxyl group is protected by reacting with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Using large quantities of TBDMS-Cl and appropriate bases.
Optimized Reaction Conditions: Ensuring efficient mixing and temperature control to maximize yield and purity.
Purification: The product is typically purified by column chromatography or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyldimethylsilyl)-1H-indol-4-ol undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions, although the TBDMS group remains stable under mild oxidative conditions.
Reduction: The compound can participate in reduction reactions, particularly at the indole ring, while the TBDMS group protects the hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, with the TBDMS group providing steric protection to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products: The major products depend on the specific reactions but typically involve modifications to the indole ring while the TBDMS group remains intact, ensuring the hydroxyl group is protected throughout the reaction sequence.
Scientific Research Applications
1-(tert-Butyldimethylsilyl)-1H-indol-4-ol has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology: Employed in the synthesis of biologically active indole derivatives.
Medicine: Utilized in the development of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-(tert-butyldimethylsilyl)-1H-indol-4-ol exerts its effects is primarily through the protection of the hydroxyl group. The TBDMS group forms a stable silyl ether linkage, which is resistant to a wide range of reaction conditions. This stability allows for selective reactions on other parts of the molecule without affecting the protected hydroxyl group. The molecular targets and pathways involved are typically those associated with the indole ring’s reactivity.
Comparison with Similar Compounds
1-(Trimethylsilyl)-1H-indol-4-ol: Similar in structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group. It is less stable under acidic conditions.
1-(Triisopropylsilyl)-1H-indol-4-ol: Features a bulkier triisopropylsilyl group, providing greater steric protection but potentially more challenging to remove.
1-(tert-Butyldiphenylsilyl)-1H-indol-4-ol: Contains a tert-butyldiphenylsilyl group, offering different steric and electronic properties.
Uniqueness: 1-(tert-Butyldimethylsilyl)-1H-indol-4-ol is unique due to the balance it offers between stability and ease of removal. The tert-butyldimethylsilyl group provides robust protection under a variety of conditions while being removable under mild acidic conditions, making it highly versatile in synthetic applications.
Properties
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]indol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)15-10-9-11-12(15)7-6-8-13(11)16/h6-10,16H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMMHGDVONGFLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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